4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl and methyl groups at positions 2 and 6, respectively. A morpholine ring is attached at position 4 of the pyrimidine, with a pyrrolidine-1-carbonyl moiety at the morpholine’s 2-position.
Properties
IUPAC Name |
[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-10-15(19-16(18-12)13-4-5-13)21-8-9-23-14(11-21)17(22)20-6-2-3-7-20/h10,13-14H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQPANQAMDWZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.31 g/mol. The structure includes a pyrimidine ring, a cyclopropyl group, and a morpholine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in various diseases.
Case Studies and Research Findings
- Inhibitory Effects on Kinases : In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain kinases, which are critical for cell signaling and proliferation. For instance, a study reported that it inhibited the activity of the protein kinase AKT, which plays a significant role in cancer progression.
- Antimicrobial Activity : Another area of research has focused on the antimicrobial properties of this compound. A study indicated that it showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine | Pyrimidine | Cyclopropyl, methyl, pyrrolidine carbonyl | ~377.4 (estimated) | Potential kinase inhibitor scaffold |
| 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde | Thieno[3,2-d]pyrimidine | Chloro, morpholine, aldehyde | ~353.8 (estimated) | Intermediate for reductive amination |
| 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine | Quinoline | Chloro, pyrrolidinyl, morpholine | ~357.9 (estimated) | Antimalarial/anticancer candidate |
| 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | Benzene | Boronate ester, trifluoromethyl, morpholine | 357.17 | Suzuki coupling precursor |
Research Implications
- Kinase Inhibition: The pyrimidine core and morpholine-pyrrolidine motif in the target compound align with kinase inhibitor pharmacophores, contrasting with thienopyrimidines’ broader use in cancer therapeutics .
- Solubility and Bioavailability : The pyrrolidine carbonyl may enhance solubility compared to sulfonyl or boronate groups in analogues .
- Synthetic Scalability : Commercial availability of boronate-containing morpholine derivatives (e.g., Kanto Reagents) suggests easier scale-up vs. bespoke pyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
